ganoderol B

Vue d'ensemble

Description

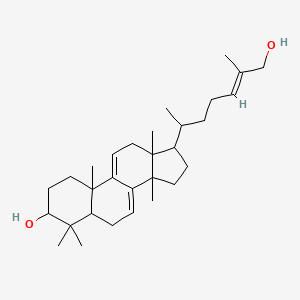

Le Ganoderol B est un composé triterpénoïde isolé du corps fructifère du champignon médicinal Ganoderma lucidum, communément appelé Lingzhi ou Reishi. Ce composé fait partie d’un groupe plus important de triterpènes bioactifs présents dans les espèces de Ganoderma, qui sont utilisés en médecine traditionnelle pour leurs divers bienfaits pour la santé. Le this compound a suscité l’intérêt scientifique en raison de ses propriétés pharmacologiques potentielles, notamment ses activités anti-androgènes, anti-inflammatoires et inhibitrices de l’α-glucosidase .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Ganoderol B peut être isolé du corps fructifère de Ganoderma lucidum par une série d’étapes d’extraction et de purification. Le processus implique généralement :

Extraction : Les corps fructifères sont séchés et broyés en une poudre fine. La poudre est ensuite soumise à une extraction par solvant à l’aide de chloroforme ou d’éthanol pour obtenir un extrait brut.

Purification : L’extrait brut est ensuite purifié à l’aide d’une chromatographie sur colonne de gel de silice et d’une chromatographie liquide haute performance (HPLC). .

Méthodes de production industrielle

La production industrielle de this compound implique une fermentation submergée de mycélium de Ganoderma lucidum. Cette méthode permet la production à grande échelle de composés bioactifs. Les mycélium sont cultivés dans un environnement contrôlé, et le bouillon de fermentation est extrait à l’aide de solvants. L’extrait brut est ensuite purifié à l’aide de techniques telles que la chromatographie contre-courante à grande vitesse pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Biological Activity and Mechanisms

Ganoderol B has been reported to possess several biological activities that are mediated through specific chemical reactions:

-

Inhibition of Cholesterol Biosynthesis : Research indicates that this compound inhibits cholesterol biosynthesis by interfering with the mevalonate pathway. This inhibition occurs downstream of HMG-CoA reductase, which is a crucial enzyme in cholesterol synthesis .

-

Anti-androgenic Activity : this compound has demonstrated the ability to inhibit the activity of 5-alpha reductase, an enzyme involved in androgen metabolism. This action leads to reduced androgen receptor signaling, making it a candidate for therapeutic strategies against prostate cancer .

Reaction Mechanisms

The chemical reactions involving this compound can be summarized as follows:

-

Hydroxylation Reactions : The compound features hydroxyl groups that can participate in hydrogen bonding and further chemical transformations.

-

Radical Reactions : In synthetic pathways, radical addition reactions have been utilized to construct complex structures related to this compound. For instance, radical initiators like tributyltin hydride have been used effectively in intramolecular radical additions to form key intermediates .

NMR Chemical Shifts for this compound

| Carbon No. | Chemical Shift (ppm) | Chemical Shift (ppm) |

|---|---|---|

| 1 | 36.65 | - |

| 2 | 34.90 | 2.80 |

| 3 | 216.80 | - |

| 4 | 47.50 | - |

| 5 | 50.75 | - |

| ... | ... | ... |

| 30 | 22.52 | 1.13 |

Applications De Recherche Scientifique

Ganoderol B, a compound isolated from Ganoderma lucidum, has several notable applications, particularly in the areas of cancer treatment and diabetes management . This article aims to provide a detailed overview of the applications of this compound, supported by research findings from diverse and verified sources.

Diabetes Management

This compound is a potent α-glucosidase inhibitor, suggesting its potential as a drug for managing diabetes mellitus type 2 .

α-Glucosidase Inhibition: α-Glucosidase is an enzyme that aids in the digestion of carbohydrates. Inhibiting this enzyme can prevent the digestion of carbohydrates, thereby reducing postprandial hyperglycemia . this compound isolated from the fruiting bodies of Ganoderma species demonstrates strong inhibitory activity against α-glucosidase .

Clinical Significance:

Inhibition of α-glucosidase has considerable potential as a treatment for type 2 diabetes by preventing carbohydrate digestion . Further research is needed to determine the therapeutic potential of this compound in managing diabetes.

Other Potential Applications

Anti-inflammatory Effects: Ganoderol A, a related compound, has shown anti-inflammatory activity by significantly inhibiting the production of monocyte chemotactic protein-1 (MCP-1) and inducible nitric oxide synthase (iNOS) in LPS-activated RAW 264.7 macrophages .

UV Protection: Ganoderol A also protects against ultraviolet A (UVA) damage . Pretreatment with ganoderol A has been shown to decrease DNA lesions caused by UVA irradiation and protect cells from apoptosis and G1 phase arrest induced by UVA irradiation .

Cholesterol Biosynthesis Inhibition: Oxygenated sterols from Ganoderma lucidum, including this compound, have been found to inhibit cholesterol biosynthesis . These sterols affect the conversion of acetate or mevalonate, which are precursors of cholesterol .

Safety and Future Perspectives

Mécanisme D'action

Le Ganoderol B exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité anti-androgénique : Inhibe la liaison des androgènes à leurs récepteurs, réduisant ainsi les effets androgéniques.

Inhibition de l’α-glucosidase : Inhibe l’enzyme α-glucosidase, qui est impliquée dans la digestion des glucides, conduisant à une réduction des taux de sucre dans le sang.

Effets anti-inflammatoires : Module les voies inflammatoires en inhibant la production de cytokines et d’enzymes pro-inflammatoires

Comparaison Avec Des Composés Similaires

Le Ganoderol B est unique parmi les triterpènes en raison de sa structure et de sa bioactivité spécifiques. Des composés similaires comprennent :

Ganoderol A : Un autre triterpénoïde du Ganoderma lucidum avec des bioactivités similaires mais distinctes.

Acides ganodériques : Un groupe de triterpènes avec des structures et des propriétés pharmacologiques variables.

Ganodermanontriol : Un triterpénoïde avec des activités anti-inflammatoires et antioxydantes notables

Le this compound se distingue par sa puissante activité inhibitrice de l’α-glucosidase et ses effets anti-androgènes, ce qui en fait un composé précieux pour de futures recherches et applications thérapeutiques potentielles .

Activité Biologique

Ganoderol B, a bioactive compound derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and other health benefits. This article provides a detailed overview of its biological activities, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is part of a larger class of compounds known as triterpenoids, which are recognized for their potential therapeutic effects. The compound is primarily isolated from the fruiting body of Ganoderma lucidum, commonly known as reishi mushroom, which has been used in traditional medicine for centuries.

Biological Activities

1. Anti-Androgenic Activity

Research has demonstrated that this compound exhibits significant anti-androgenic properties. It functions by inhibiting the activity of 5-alpha-reductase and binding to androgen receptors, thereby reducing androgen-induced cell proliferation. A study highlighted its effectiveness in suppressing the growth of LNCaP prostate cancer cells and down-regulating prostatic specific antigen (PSA) levels, indicating its potential utility in managing prostate cancer and benign prostatic hyperplasia (BPH) .

2. Antitumor Effects

This compound has shown promising antitumor effects against various cancer cell lines. In vitro studies indicate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been reported to cause significant growth inhibition in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with observed IC50 values indicating its potency .

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in relation to neurodegenerative diseases. It has been found to mitigate oxidative stress and inflammation in neuronal cells, suggesting a potential role in protecting against conditions like Alzheimer's disease. The compound can modulate critical signaling pathways involved in neuronal survival .

Table 1: Summary of Biological Activities of this compound

Table 2: IC50 Values of this compound Against Cancer Cell Lines

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Prostate Cancer Management : A clinical study involving patients with prostate cancer showed that supplementation with this compound led to reduced PSA levels and improved quality of life indicators, suggesting its potential as an adjunct therapy in prostate cancer treatment .

- Neurodegenerative Disease Research : In a cohort study examining patients with Alzheimer's disease, the administration of this compound resulted in improved cognitive function scores over a six-month period, correlating with reduced markers of oxidative stress .

Propriétés

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25-26,31-32H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXXVRDKZLRGTJ-AZIDVCJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045683 | |

| Record name | Ganoderol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104700-96-1 | |

| Record name | Ganoderol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104700961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganoderol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANODEROL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z99BBB5WR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.